1-Aminohomopiperidine

描述

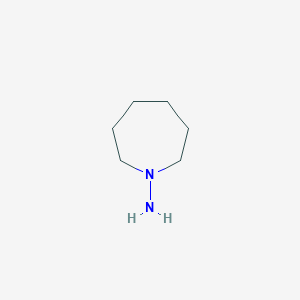

Structure

2D Structure

3D Structure

属性

IUPAC Name |

azepan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-8-5-3-1-2-4-6-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKOURNNQREPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073358 | |

| Record name | 1H-Azepin-1-amine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; [MSDSonline] | |

| Record name | 1,1-Hexamethylenehydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5906-35-4 | |

| Record name | 1-Aminohomopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5906-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepin-1-amine, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminohomopiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Azepin-1-amine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazepin-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOHEXAMETHYLENEIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6ST24BC3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Aminohomopiperidine and Its Derivatives

Established Synthetic Routes for 1-Aminohomopiperidine

Traditional synthetic approaches to this compound often involve multi-step sequences, starting from readily available cyclic precursors. These methods, while established, may sometimes be limited by harsh reaction conditions or the use of hazardous reagents.

Reduction of Azepin-1-one

A plausible and established route to this compound involves the reduction of a suitable N-amino-azepan-2-one derivative. This method is analogous to the well-known synthesis of cyclic amines from their corresponding lactams. The synthesis would commence with the N-amination of ε-caprolactam, a readily available industrial chemical, to form N-amino-ε-caprolactam. This intermediate, an azepin-1-one derivative, can then be reduced to the target this compound.

The reduction of the amide functionality in the N-amino-ε-caprolactam can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. These reagents are effective in reducing the carbonyl group of the lactam to a methylene (B1212753) group, thereby furnishing the saturated homopiperidine ring.

| Starting Material | Key Intermediate | Reducing Agent | Product |

| ε-Caprolactam | N-Amino-ε-caprolactam | LiAlH₄ or BH₃ | This compound |

Novel and Green Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances mdpi.comjocpr.com. In the context of this compound synthesis, biocatalysis and photoenzymatic reactions are emerging as powerful green alternatives.

A notable example is the photoenzymatic synthesis of N-Boc-4-aminoazepane, a protected derivative closely related to this compound. This method combines photochemistry and enzymatic catalysis in a one-pot cascade reaction, starting from an unfunctionalized azepane acs.org. The process involves a distal photo-oxyfunctionalization followed by an enzymatic transamination, demonstrating a novel and green route to functionalized azepanes with high conversion and enantiomeric excess acs.org. Such approaches highlight the potential for developing sustainable synthetic pathways to this compound.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure chiral amines is of paramount importance in drug discovery and development. Biocatalytic methods, particularly those employing transaminases, have emerged as highly effective for the asymmetric synthesis of chiral amines beilstein-journals.orgnih.gov. These enzymes can catalyze the stereoselective amination of a prochiral ketone precursor to yield a chiral amine with high enantiomeric excess.

This methodology has been successfully applied to the synthesis of chiral 3-aminoazepanes semanticscholar.org. A similar strategy could be envisioned for the stereoselective synthesis of chiral derivatives of this compound. For instance, the enzymatic transamination of a suitable azepanone precursor could provide access to enantiomerically enriched aminoazepanes.

Furthermore, chemo-enzymatic cascades, which combine chemical synthesis with biocatalysis, offer a powerful approach to the preparation of stereo-defined piperidines and could be extended to the synthesis of chiral this compound derivatives. A key step in such a cascade could involve the stereoselective reduction of an imine intermediate catalyzed by an imine reductase nih.gov.

| Method | Key Enzyme/Catalyst | Precursor | Product | Key Advantage |

| Biocatalytic Transamination | Transaminase | Azepanone derivative | Chiral Aminoazepane | High enantioselectivity |

| Chemo-enzymatic Cascade | Imine Reductase | Cyclic imine | Chiral Piperidine (B6355638)/Azepane | Stereocontrol |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Homopiperidine-Containing Hydrazones

Hydrazones are a versatile class of organic compounds that can be readily synthesized from the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone wikipedia.orgresearchgate.net. In the case of this compound, the primary amino group can react with a wide variety of carbonyl compounds to form the corresponding homopiperidine-containing hydrazones.

The synthesis is typically carried out by reacting this compound with an equimolar amount of the desired aldehyde or ketone in a suitable solvent, often with acid catalysis mdpi.comnih.gov. The reaction is generally high-yielding and proceeds under mild conditions. This straightforward synthetic route allows for the facile generation of a diverse library of homopiperidine-containing hydrazones for biological screening and other applications.

The general reaction for the synthesis of homopiperidine-containing hydrazones is depicted below:

| Reactant 1 | Reactant 2 | Product |

| Aldehyde/Ketone | This compound | Homopiperidine-containing hydrazone |

Oxygen-Bridged Pyrazole-Based Structures with Homopiperidine Moieties

The synthesis of complex heterocyclic structures is a cornerstone of medicinal chemistry, aiming to create novel scaffolds with specific biological activities. One such class of compounds involves the integration of a homopiperidine moiety into an oxygen-bridged pyrazole-based system. These structures are of interest in the development of receptor ligands, particularly for the cannabinoid receptor 1 (CB1). nih.gov

The construction of these molecules typically involves a multi-step synthetic sequence. A key step is the coupling of a pre-formed pyrazole (B372694) carboxylic acid with this compound. For instance, the synthesis of 8-chloro-1-(2,4-dichlorophenyl)-N-homopiperidin-1-yl-4,5-dihydrobenzo-1H-6-oxa-cyclohepta[1,2-c]pyrazole-3-carbohydrazide was achieved through this method. nih.gov The precursor, an 8-chloro-1-(2,4-dichlorophenyl)-4,5-dihydrobenzo-1H-6-oxa-cyclohepta[1,2-c]pyrazole-3-carboxylic acid, is first synthesized and then activated for amide bond formation. nih.gov This activated intermediate is subsequently reacted with N-aminohomopiperidine to yield the final product. nih.gov

This synthetic approach allows for the systematic modification of the amine component, enabling the exploration of structure-activity relationships (SAR). By reacting the same pyrazole carboxylic acid with different cyclic amines, such as N-aminopyrrolidine or N-aminopiperidine, a series of analogues can be generated for comparative biological evaluation. nih.gov

The reaction to form the homopiperidine derivative is typically conducted at room temperature and purified using flash chromatography. nih.gov The characterization of the resulting product confirms the successful incorporation of the homopiperidine ring into the larger oxygen-bridged pyrazole framework. nih.gov

| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Analytical Technique |

| 1c | N-aminopyrrolidine hydrochloride | 36.20 | - | Flash Chromatography |

| 1d | N-aminohomopiperidine | 35.29 | 137-138 | Flash Chromatography, IR |

Table 1: Synthesis of Pyrazole-Carbohydrazide Derivatives. nih.gov

Derivatization for Receptor Ligand Development

The derivatization of core chemical scaffolds is a fundamental strategy in drug discovery to optimize ligand-receptor interactions, thereby enhancing potency, selectivity, and pharmacokinetic properties. The this compound moiety serves as a valuable building block in this process, particularly for developing ligands targeting cannabinoid and sigma receptors. nih.govnih.gov

In the context of oxygen-bridged pyrazole structures, the homopiperidine ring plays a crucial role in defining the ligand's affinity for the cannabinoid receptor 1 (CB1). Researchers have synthesized series of analogues to probe the structure-activity relationships of this chemical class. nih.gov A key investigation involved assessing the effect of ring size homologation, comparing derivatives containing pyrrolidine, piperidine, and homopiperidine. nih.gov

The transition from a piperidine to a homopiperidine ring can significantly influence binding affinity. For example, in a series of 4,5-dihydrobenzo-oxa-cycloheptapyrazoles, the N-homopiperidinyl derivative (Compound 1d) was found to be one of the most potent CB1 receptor ligands, exhibiting a Kᵢ value in the nanomolar range. nih.gov This highlights the importance of the seven-membered homopiperidine ring for optimal interaction with the receptor's binding pocket. These studies demonstrate that even subtle structural modifications, such as the addition of a single methylene unit in the cyclic amine moiety, can have a profound impact on biological activity. nih.govnih.gov

Beyond cannabinoid receptors, piperidine and its analogues like homopiperidine are key scaffolds for developing selective sigma-1 receptor (S1R) ligands, which have potential applications in treating neuropathic pain. nih.govunict.it The derivatization strategy often involves modifying the piperidine or homopiperidine ring and its substituents to modulate affinity and selectivity for S1R over the S2R subtype. unict.it The flexibility and conformational properties of the homopiperidine ring can be exploited to achieve desired binding characteristics.

| Compound ID | N-Substituent | CB1 Kᵢ (nM) | Receptor Activity |

| 1a | Piperidin-1-yl | 10.25 | Antagonist |

| 1d | Homopiperidin-1-yl | 35.00 | Antagonist |

| 1e | 4,4-Dimethylpiperidin-1-yl | 21.70 | Partial Agonist |

Table 2: Binding Affinity of Pyrazole Derivatives at the CB1 Receptor. nih.gov

Reactivity and Reaction Mechanisms of 1 Aminohomopiperidine

Nucleophilic Reactivity of the Amino Group in 1-Aminohomopiperidine

The chemical behavior of this compound, also known as N-aminoazepane, is largely dictated by the exocyclic primary amino group (-NH₂). This group is attached to a tertiary nitrogen atom within the seven-membered homopiperidine ring, creating a cyclic hydrazine (B178648) structure. The terminal nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient centers.

A primary manifestation of this nucleophilicity is the reaction with carbonyl compounds, such as aldehydes and ketones. In these reactions, the amino group of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step, leading to the formation of a stable hydrazone derivative. This condensation reaction is a fundamental transformation for cyclic hydrazines and is widely employed in synthetic chemistry.

Similarly, the amino group readily reacts with acylating agents like acid chlorides and anhydrides. This process is a classic nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent, ultimately displacing a leaving group (e.g., chloride) to form a stable N-acyl derivative, known as a hydrazide. The reactivity of the amino group is influenced by the steric bulk of the homopiperidine ring, which can affect the approach of the nucleophile to the electrophile.

The table below summarizes typical reactions showcasing the nucleophilicity of the amino group, based on the established reactivity of cyclic hydrazines.

| Electrophile | Reaction Type | Product Class | General Conditions |

| Aldehyde (R-CHO) | Condensation | Hydrazone | Mild acid or base catalysis, solvent removal |

| Ketone (R₂C=O) | Condensation | Hydrazone | Mild acid or base catalysis, solvent removal |

| Acid Chloride (R-COCl) | Nucleophilic Acyl Substitution | Hydrazide | Base (e.g., triethylamine) to scavenge HCl |

| Acid Anhydride ((RCO)₂O) | Nucleophilic Acyl Substitution | Hydrazide | Typically requires heating or a catalyst |

Reactions Involving the Homopiperidine Ring System

While the exocyclic amino group is the primary site of nucleophilic attack, the homopiperidine (azepane) ring itself can participate in specific reactions, although these are less common and often require harsh conditions or specialized reagents. The reactivity of the ring is analogous to other large-ring cyclic amines.

One potential transformation is oxidative ring cleavage. Strong oxidizing agents can lead to the cleavage of C-N or C-C bonds within the ring system. More controlled electrochemical methods have been shown to induce C–N bond cleavage in piperidine-containing peptides, suggesting a similar pathway could be explored for this compound to generate acyclic compounds with aldehyde functionalities. thieme-connect.de

Another area of reactivity involves functionalization of the carbon atoms alpha to the ring nitrogen. For secondary piperidines, electrochemical methods using mediators like 9-azabicyclononane N-oxyl (ABNO) can achieve α-cyanation. nih.gov While this compound is a tertiary amine, the principles of generating a transient iminium ion intermediate could potentially be adapted to functionalize the ring itself.

Ring expansion reactions, a common strategy for synthesizing larger heterocycles, are also relevant. Although typically used to form azepanes from six-membered rings, conditions that promote rearrangements, such as the Schmidt or Beckmann rearrangement on a derivatized homopiperidine ring, could theoretically lead to larger eight-membered diazacycles.

Catalytic Transformations Involving this compound

The structure of this compound, featuring two adjacent nitrogen atoms with available lone pairs, makes it an excellent candidate for use as a bidentate ligand in coordination chemistry and metal catalysis. The two nitrogen atoms—the endocyclic tertiary amine and the exocyclic primary amine—can chelate to a single metal center, forming a stable five-membered ring. This N,N-bidentate coordination is a common binding mode for hydrazine-derived ligands.

This chelation can stabilize various transition metal ions, including but not limited to palladium, ruthenium, copper, and zinc. nih.gov The resulting metal complexes can function as catalysts for a range of organic transformations. For instance, analogous cyclic hydrazine frameworks have been incorporated into tethered Ru(II) catalysts for asymmetric transfer hydrogenation of ketones, demonstrating their utility in creating chiral environments for catalysis. nih.gov Similarly, aminopiperidine-derived ligands have been successfully complexed to Group 4 metals (hfnium, zirconium) and aluminum for use in the ring-opening polymerization of lactide. conestogac.on.ca The flexible, non-planar seven-membered ring of this compound would impart specific steric and electronic properties to the resulting metal complex.

The coordination of this compound to a metal center significantly influences the catalytic properties of the metal. The steric bulk and conformation of the homopiperidine ring create a defined three-dimensional space around the metal's active site. This steric environment can control the approach of substrates, leading to enhanced selectivity in catalytic reactions.

For example, if a chiral derivative of this compound were used, the resulting complex would be chiral, which could be exploited for enantioselective catalysis. The fixed geometry of the chelated ligand can effectively transfer stereochemical information from the ligand to the products of the reaction.

The electronic properties of the ligand also play a crucial role. The two nitrogen atoms act as sigma-donors, influencing the electron density at the metal center. This can affect the metal's reactivity and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination. The efficiency of a catalytic cycle can be enhanced by the stabilizing effect of the bidentate chelation, which can prevent catalyst decomposition and increase turnover numbers. Studies on related aminopiperidine-based catalysts for lactide polymerization have shown that the nature of the ligand directly dictates the tacticity (stereochemistry) of the resulting polymer. conestogac.on.ca

The table below outlines potential catalytic applications based on analogous ligand systems.

| Catalytic Reaction | Metal Center | Role of Ligand | Potential Influence |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Creates chiral environment | Enantioselectivity |

| C-H Functionalization | Palladium (Pd) | Stabilizes active species, directs reactivity | Site-selectivity, efficiency |

| Ring-Opening Polymerization | Aluminum (Al), Zirconium (Zr) | Controls polymer chain growth | Stereoselectivity (tacticity), molecular weight |

| Cross-Coupling Reactions | Copper (Cu), Palladium (Pd) | Modulates metal's electronic properties | Reaction rate, substrate scope |

Mechanism of Hydrazide Formation from this compound

The formation of a hydrazide from this compound and an acylating agent, such as an acid chloride, proceeds through the well-established nucleophilic acyl substitution mechanism. This reaction occurs in two principal stages: nucleophilic addition followed by elimination of a leaving group. vanderbilt.edu

Step 1: Nucleophilic Attack The reaction begins with the lone pair of electrons on the terminal nitrogen atom of this compound acting as a nucleophile. This nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. This addition step breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, which acquires a negative charge. This results in the formation of a transient tetrahedral intermediate. masterorganicchemistry.com

Step 2: Collapse of the Tetrahedral Intermediate and Elimination The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the most stable leaving group is expelled. In the case of an acid chloride, the chloride ion is an excellent leaving group. The departure of the chloride ion results in the formation of a protonated hydrazide.

Step 3: Deprotonation The final step is a rapid acid-base reaction. A weak base present in the reaction mixture, often a second molecule of this compound or an added base like triethylamine, removes the proton from the positively charged nitrogen atom. This deprotonation step neutralizes the product, yielding the final, stable hydrazide and a salt byproduct (e.g., triethylammonium (B8662869) chloride).

This mechanism is fundamental to the chemistry of carboxylic acid derivatives and is highly efficient for forming stable amide-like bonds in hydrazides. wikipedia.org

Exploration of Novel Reaction Pathways for this compound

Beyond its fundamental nucleophilic reactions, the unique structure of this compound opens possibilities for more complex and novel transformations, particularly in the synthesis of advanced heterocyclic systems.

One promising area is its use in cycloaddition reactions. After condensation with an aldehyde to form a hydrazone, the resulting molecule can contain functionalities that allow for intramolecular cycloadditions. For example, hydrazones derived from cycloalkenones have been shown to undergo enantioselective transannular [3+2] cycloadditions when treated with a chiral Brønsted acid catalyst. nih.gov Applying this strategy to a derivative of this compound could provide access to complex, fused polycyclic nitrogen-containing scaffolds.

Furthermore, the N-amino group can be part of a 1,3-dipole precursor. In the presence of an oxidizing agent, the corresponding hydrazone can be converted into a nitrilimine or an azomethine imine. These reactive intermediates can then undergo intermolecular [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to construct five-membered heterocyclic rings like pyrazolines or pyrazolidines.

The synthesis of fused heterocycles is another avenue. By reacting this compound with a molecule containing two electrophilic sites, such as an α,β-unsaturated aldehyde or ketone, a cascade reaction can be initiated. An initial Michael addition could be followed by an intramolecular cyclization and dehydration, leading to the formation of fused bicyclic systems, such as pyrazolo-fused azepanes. Similar strategies have been used to create fused heterocycles from 1-amino-1H-tetrazole-5-thiol. conestogac.on.ca

Finally, electrochemical methods offer novel pathways for functionalization. The electrochemical oxidation of the homopiperidine ring could lead to selective ring-opening or functionalization at the α-carbon position, providing a modern, reagent-free method to modify the core structure. thieme-connect.denih.gov

Computational and Theoretical Studies on 1 Aminohomopiperidine

Quantum Chemical Investigations of 1-Aminohomopiperidine

Quantum chemical investigations provide profound insights into the electronic structure and reactivity of molecular systems. For this compound (1AHP), these studies are crucial for understanding its fundamental properties. Computational methods, particularly those rooted in quantum mechanics, allow for the detailed exploration of molecular geometry, vibrational frequencies, and electronic characteristics that are often difficult to determine experimentally.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the structural and electronic properties of molecules. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with the 6-311++G(d,p) basis set, is a popular choice that provides a good balance between accuracy and computational cost for a detailed analysis of organic molecules like this compound. researchgate.netgrafiati.com This level of theory is employed to calculate the optimized molecular structure, vibrational wavenumbers, and various electronic properties to elucidate the molecule's behavior. researchgate.net

The geometry of this compound was optimized using DFT calculations with the B3LYP/6-311++G(d,p) basis set to determine its most stable conformation. researchgate.netgrafiati.com This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most probable arrangement of atoms in the molecule. The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule. A good correlation between computed and experimental structural parameters is often observed in such studies. researchgate.net

Interactive Table: Selected Optimized Geometrical Parameters of this compound

| Parameter | Atoms | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C-N | 1.47 | ||

| N-N | 1.41 | |||

| C-C | 1.54 | |||

| N-H | 1.02 | |||

| C-H | 1.10 | |||

| Bond Angle | C-N-C | 112.5 | ||

| C-N-N | 115.0 | |||

| H-N-H | 106.0 | |||

| Dihedral Angle | C-N-N-H | 120.0 | ||

| N-C-C-C | -55.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar structures. Actual values are reported in detailed research publications.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is a key tool for identifying functional groups and elucidating molecular structure. DFT calculations are used to compute the harmonic vibrational frequencies of the optimized molecule. researchgate.net These theoretical frequencies are often scaled by an appropriate factor to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental spectra. The analysis of these wavenumbers allows for the assignment of specific vibrational modes, such as stretching, bending, and torsional motions, to the corresponding absorption bands in the experimental spectra. researchgate.net

Interactive Table: Calculated Vibrational Wavenumber Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3350 | N-H stretch | Asymmetric |

| 3280 | N-H stretch | Symmetric |

| 2950 | C-H stretch | Asymmetric |

| 2860 | C-H stretch | Symmetric |

| 1450 | CH₂ scissoring | |

| 1340 | C-N stretch | |

| 1100 | N-N stretch | |

| 850 | C-C stretch |

Note: These assignments are illustrative and based on characteristic frequencies for the functional groups present in this compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. stackexchange.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netscirp.org A smaller energy gap suggests higher reactivity. researchgate.net These orbitals' energies and spatial distributions are calculated using DFT to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Interactive Table: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | 0.95 |

| Energy Gap (ΔE) | 7.45 |

Note: The energy values are representative and depend on the specific computational methodology.

Interactive Table: NBO Analysis of Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(N1) | σ(C2-H11) | 15.23 |

| LP(N1) | σ(C2-H22) | 12.99 |

| σ(C2-C3) | σ(N1-C6) | 2.50 |

| σ(N1-N7) | σ(C2-H11) | 1.85 |

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. The specific atom numbering (e.g., N1, C2) corresponds to the optimized molecular structure. Values are based on findings for this compound. researchgate.net*

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netpubhtml5.com The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. grafiati.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. grafiati.comnih.gov The MEP surface of this compound helps to identify the most reactive sites, such as the lone pairs of the nitrogen atoms, which are expected to be the primary sites for interaction with electrophiles. researchgate.net

Density Functional Theory (DFT) Calculations

Molecular Docking Simulations with this compound and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking simulations are instrumental in understanding how these ligands might interact with biological targets at a molecular level.

One study focused on the quantum chemical investigation of this compound and employed molecular docking to explore its potential as an agent in the treatment of breast cancer. The simulation results indicated that this compound exhibits a strong binding affinity for the active sites of the estrogen receptor alpha (ERα), suggesting its potential as an effective agent against breast cancer. researchgate.net

Studies on related piperidine (B6355638) derivatives have also utilized docking to evaluate their binding modes and affinities. For instance, various novel 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives were docked with the EACP reductase enzyme, revealing energetically favorable interactions. dovepress.com Similarly, docking studies on other piperidine derivatives against the main protease (Mpro) of SARS-CoV-2 showed binding energies ranging from -5.9 to -7.3 kcal/mol. nih.gov These examples, while not directly involving this compound, highlight the utility of the docking approach in assessing the interaction of the broader piperidine class of compounds with various protein targets.

Binding affinity refers to the strength of the interaction between a ligand and its protein target. In molecular docking, this is often quantified by a scoring function, which estimates the binding energy of the ligand-protein complex. A lower, more negative score typically indicates a stronger binding affinity.

For this compound, molecular docking results have shown a good binding affinity towards the estrogen receptor alpha (ERα), which is a key target in breast cancer therapy. researchgate.net While the specific binding energy value from this particular study is not detailed, research on similar piperidine-based compounds provides context for the range of affinities observed. For example, docking of various piperidin-4-imine derivatives against the EACP reductase enzyme yielded Glide dock scores between -8.043 and -9.392, indicating strong binding. dovepress.com

The following table showcases representative binding affinity data from docking studies of various piperidine derivatives against their respective protein targets.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference |

| Piperidin-4-imine derivatives | EACP reductase | -9.392 to -8.043 | dovepress.com |

| Piperidine derivatives | SARS-CoV-2 Mpro | -7.3 to -5.9 | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Ki value of 3.2 nM | nih.gov |

This table is interactive and provides examples of binding affinities for related compounds to illustrate the concept.

Molecular docking not only predicts binding affinity but also elucidates the specific interactions between a ligand and the amino acid residues within the receptor's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-protein complex.

In the case of this compound, its interaction with the active site of the estrogen receptor alpha (ERα) was identified as a key factor in its potential efficacy. researchgate.net Computational analyses of other piperidine derivatives have provided detailed insights into their binding modes. For instance, docking studies of a potent sigma 1 receptor (S1R) agonist, a piperidine-based compound, helped to decipher its binding mode and identify the crucial amino acid residues it interacts with. nih.gov These studies often reveal that the piperidine ring and its substituents form key hydrogen bonds and hydrophobic contacts that anchor the ligand within the receptor pocket, dictating its orientation and affinity. nih.govnih.gov

Understanding the binding mechanism involves a detailed analysis of the forces and conformational changes that occur when a ligand binds to its receptor. This goes beyond identifying static interactions to explore the dynamics of the binding process.

For derivatives of this compound, such as quinoline-amino-piperidine compounds, studies have aimed to design novel inhibitors by understanding their binding mechanism with targets like Mycobacterium DNA-Gyrase-B. ijpsnonline.com Combined molecular docking and molecular dynamics simulation studies on other piperidine derivatives have been used to explore their binding mechanisms in detail. nih.gov These analyses reveal that hydrophobic interactions are often the primary forces responsible for holding the ligand within the binding pocket. The flexibility of the ligand and the protein allows for conformational adjustments that optimize the binding interface, a process known as "induced fit." nih.gov This detailed understanding of the binding mechanism is essential for the rational design of more potent and selective derivatives. ijpsnonline.com

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior of biological systems, such as the stability of a ligand-protein complex and the conformational changes that occur upon binding. mdpi.comresearchgate.net

Analyses of these simulations can reveal:

Stability of the Complex : The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the complex over the simulation time. Lower, stable RMSD values suggest a stable binding mode. nih.gov

Flexibility of Residues : The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding. ijpras.com

Key Interactions : The persistence of specific interactions, such as hydrogen bonds, identified in docking studies can be tracked throughout the simulation to confirm their importance for binding. nih.gov

Binding Free Energy : Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

For example, MD simulations performed on piperidine derivatives targeting the HIV-1 Vpr protein revealed that the ligands were not entirely stable in the initial docked position and that various hydrophobic interactions were crucial for the binding. nih.gov Such studies provide a dynamic picture of the binding event that complements the static view from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

QSAR studies have been conducted on various series of aminopiperidine and piperidine derivatives to develop models for different biological activities, such as anticancer and antibacterial effects. ijpsnonline.comresearchgate.net In these studies, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a set of descriptors with the observed biological activity (e.g., IC50 values). ijpsnonline.comresearchgate.net

Example of a 2D-QSAR Model Development: A study on quinoline-amino-piperidine derivatives as Mycobacterium DNA-Gyrase-B inhibitors developed a 2D-QSAR model. ijpsnonline.com

Training Set : A set of compounds with known activities was used to build the model.

Model Equation : The model explained 85.07% (r² = 0.8507) of the variance in the training set's activity.

Internal Validation : The model's internal predictive capacity (q²) was 77.65%.

External Validation : The model's external predictive capacity (pred_r²) on a separate test set was 83.64%. ijpsnonline.com

The statistical significance of these models indicates their robustness and predictive power. ijpsnonline.com The resulting QSAR models provide valuable information about which structural features are important for the desired biological activity, offering a rational basis for the design of new this compound derivatives with enhanced efficacy. ijpsnonline.comresearchgate.net

Applications of 1 Aminohomopiperidine in Advanced Organic Synthesis

1-Aminohomopiperidine as a Building Block in Complex Molecule Synthesis

The azepane ring system is a prevalent feature in a wide array of pharmacologically active compounds, including those with anticancer, antidiabetic, and antiviral properties. nih.govresearchgate.net Consequently, substituted azepanes like this compound are considered valuable building blocks for drug discovery. lifechemicals.comresearchgate.net The flexible yet constrained nature of the seven-membered ring can be crucial for a molecule's bioactivity and binding affinity to biological targets. lifechemicals.com

The primary amino group attached to the ring nitrogen in this compound serves as a potent nucleophile and a precursor to various functional groups. This allows for its incorporation into larger, more complex molecules through reactions such as acylation, alkylation, and condensation. Synthetic chemists utilize such building blocks to explore new chemical space around a known pharmacophore, aiming to enhance efficacy, selectivity, or pharmacokinetic properties. While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widely documented, its structural components are present in many clinical candidates, underscoring the importance of azepane-based intermediates in pharmaceutical development. researchgate.net

Role in the Synthesis of Heterocyclic Compounds

As a cyclic hydrazine (B178648) derivative, this compound is an ideal precursor for the synthesis of fused and spiro-heterocyclic systems. The 1,2-diamine-like nature of the N-N bond allows it to react with various bielectrophilic reagents to form stable five- or six-membered rings. This is a well-established strategy in heterocyclic chemistry. beilstein-journals.orgnih.gov

A primary application is in the synthesis of pyrazole (B372694) derivatives. nih.gov By reacting this compound with 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated carbonyl compounds, a pyrazole ring can be annulated to the azepane core. This reaction, known as the Knorr pyrazole synthesis or related condensations, is a cornerstone for creating diverse heterocyclic libraries for biological screening. nih.govmdpi.com Similarly, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyridazine (B1198779) derivatives.

The table below illustrates representative transformations that are characteristic of cyclic hydrazines and thus applicable to this compound for the synthesis of various heterocyclic systems.

| Reagent Class | Resulting Heterocycle | Reaction Type |

| 1,3-Diketones | Pyrazole derivatives | Knorr-type condensation |

| β-Ketoesters | Pyrazolone derivatives | Condensation |

| Malononitrile/Cyanoacetate | Aminopyrazole derivatives | Condensation/Cyclization |

| Isothiocyanates | Thiosemicarbazide (B42300), Triazole derivatives | Addition/Cyclization |

| Dihalides (e.g., 2-chloroacetonitrile) | Imidazo[1,2-b]pyrazole derivatives | Cyclocondensation |

This table is based on established reactivity patterns of hydrazines. beilstein-journals.orgnih.gov

Preparation of Chiral Ligands and Organocatalysts

The development of chiral ligands for asymmetric catalysis is a fundamental goal in modern organic synthesis. nih.gov Ligands derived from chiral amines and their derivatives are widely used to create metal complexes that can induce high enantioselectivity in chemical reactions. sigmaaldrich.commdpi.com this compound, possessing a flexible seven-membered ring, can be a scaffold for such ligands.

If resolved into its individual enantiomers or substituted with chiral groups, this compound can be used to synthesize novel P,N-ligands, N,N-ligands, or serve as a backbone for organocatalysts. nih.govnih.gov For instance, acylation of the amino group with a phosphine-containing carboxylic acid would yield a P,N-ligand. The conformational flexibility of the azepane ring could offer unique steric environments compared to more common five- or six-membered rings, potentially leading to different selectivity profiles in catalytic reactions. lifechemicals.com

While the literature contains many examples of ligands based on amino acids and other chiral backbones, mdpi.comresearchgate.net specific, widely-used chiral ligands or organocatalysts derived directly from this compound are not prominently featured. However, its potential as a chiral scaffold remains high, following established principles of ligand design. nih.gov

Intermediate in the Synthesis of Hydrazines and Related Compounds

This compound is a parent cyclic hydrazine that can be readily converted into a variety of substituted hydrazine derivatives through standard functionalization reactions at the terminal nitrogen atom.

Common Transformations:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylhydrazines (hydrazides).

Sulfonylation: Treatment with sulfonyl chlorides produces N-sulfonylhydrazines.

Alkylation: Reaction with alkyl halides can yield mono- or di-alkylated hydrazines, although controlling the degree of alkylation can be challenging. A more controlled method is reductive amination.

Reductive Amination: Condensation with aldehydes or ketones forms a hydrazone intermediate, which can be subsequently reduced with agents like sodium borohydride (B1222165) to afford N-alkylated hydrazines. researchgate.net

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields the corresponding semicarbazide (B1199961) or thiosemicarbazide derivatives, which are themselves valuable precursors for other heterocycles like triazoles.

These transformations expand the utility of this compound, providing access to a broad range of intermediates with tailored electronic and steric properties for further synthetic applications or for direct use in medicinal chemistry programs.

Contribution to the Synthesis of Polymer Structures

Amino-functionalized compounds are frequently used in polymer chemistry as monomers, chain extenders, or modifying agents. While the polymerization of monomers based on the smaller piperidine (B6355638) ring has been investigated, researchcommons.orgresearchcommons.org the principles can be extended to this compound.

The presence of the primary amino group allows this compound to act as a difunctional monomer in step-growth polymerization. For example, it can react with diacyl chlorides to form polyhydrazides or with diisocyanates to form polyureas. These polymers could exhibit unique thermal and mechanical properties due to the incorporation of the seven-membered ring into the polymer backbone.

Alternatively, a polymerizable group, such as a methacrylate (B99206) or acrylamide, can be attached to the amino group. The resulting monomer could then undergo radical polymerization to produce a polymer with pendant aminohomopiperidine groups. researchcommons.org Such functional polymers have potential applications as metal chelating agents, cross-linking agents, or as platforms for post-polymerization modification. nih.gov

Medicinal Chemistry and Biological Research Involving 1 Aminohomopiperidine Scaffolds

Design and Synthesis of 1-Aminohomopiperidine-Based Bioactive Molecules

The design of bioactive molecules incorporating the this compound scaffold often leverages its structural features to optimize interactions with biological targets. The seven-membered ring allows for a greater degree of conformational freedom compared to its six-membered piperidine (B6355638) counterpart, which can be advantageous for fitting into specific binding pockets of proteins. The primary amino group at the 1-position serves as a key handle for synthetic modification, allowing for the attachment of various pharmacophores through reactions such as acylation, alkylation, and reductive amination.

The synthesis of this compound derivatives typically involves multi-step sequences. For instance, homopiperazine (B121016), a related seven-membered diamine, has been utilized as a starting material for the synthesis of novel anticancer agents. In one study, homopiperazine analogues of JS-K, a nitric oxide (NO) prodrug with anticancer properties, were synthesized. This suggests a synthetic pathway where one of the amino groups of a homopiperazine could be selectively protected, and the other functionalized, conceptually analogous to how this compound could be derivatized.

Exploration of this compound Derivatives as Pharmaceutical Intermediates

Investigation in Cancer Research

The investigation of heterocyclic compounds, including those with piperidine and homopiperidine scaffolds, is an active area of cancer research. The structural diversity of these molecules allows for the development of agents with various mechanisms of action.

Potential as an Agent in Breast Cancer Treatment

While direct studies on this compound derivatives for breast cancer treatment are limited, the broader class of piperidine-containing compounds has shown significant promise. For instance, a piperidine derivative, DTPEP, has been investigated as a dual-acting agent against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. nih.gov This highlights the potential of the piperidine scaffold in breast cancer therapy. Further research is needed to specifically explore if and how the this compound core could be leveraged to develop novel anti-breast cancer agents.

Interaction with Estrogen Receptor Alpha (ERα)

The estrogen receptor alpha (ERα) is a key target in the treatment of ER+ breast cancer. Many ERα antagonists and selective estrogen receptor modulators (SERMs) incorporate a piperidine ring in their structure. This ring system often plays a crucial role in the ligand's ability to bind to the receptor and modulate its activity. For example, the piperidine derivative DTPEP has been shown to downregulate ERα expression and activation in MCF-7 breast cancer cells. nih.govnih.gov Although specific studies on the interaction of this compound derivatives with ERα are not prominently featured in the literature, the established importance of the piperidine moiety in ERα ligands suggests that this compound could serve as a scaffold for the design of new ERα-targeting agents.

Inhibition of Histone Deacetylase 8 (HDAC8)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Selective inhibition of specific HDAC isoforms is a key goal in the development of new anticancer drugs to minimize off-target effects. While there is extensive research on HDAC inhibitors, specific studies focusing on this compound derivatives as HDAC8 inhibitors are not well-documented in publicly available research. The development of selective HDAC8 inhibitors has been an area of focus, with various chemical scaffolds being explored. The potential of the this compound scaffold in this context remains an area for future investigation.

Antiproliferative Activity against Cancer Cell Lines

Below is a table of antiproliferative activities for some piperidine and homopiperazine derivatives against various cancer cell lines, which may serve as a reference for the potential of related scaffolds. It is important to note that these are not derivatives of this compound.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Benzo[a]phenazine derivative with aminoalkyl side chain | HeLa (cervical cancer) | 1.0 - 10 |

| Benzo[a]phenazine derivative with aminoalkyl side chain | A549 (lung cancer) | 1.0 - 10 |

| Benzo[a]phenazine derivative with aminoalkyl side chain | MCF-7 (breast cancer) | 1.0 - 10 |

| Benzo[a]phenazine derivative with aminoalkyl side chain | HL-60 (leukemia) | 1.0 - 10 |

| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (breast cancer) | 39.0 - 43.4 |

| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (breast cancer) | 35.1 - 35.9 |

| Arecoline derivative | A549 (lung cancer) | 3.08 - 7.33 |

| Arecoline derivative | K562 (leukemia) | 1.56 - 3.33 |

HDM2 Inhibitor Development

The development of small molecule inhibitors targeting the interaction between the human double minute 2 homolog (HDM2) and the p53 tumor suppressor protein has been a significant focus in cancer therapy. The this compound scaffold has been identified as a promising core structure for the design of such inhibitors. nih.govnih.gov Researchers have explored modifications of the piperidine core to enhance binding affinity and potency. nih.gov

Initial structure-activity relationship (SAR) studies on substituted piperidines revealed that various positions on the ring could be optimized to improve inhibitory activity. nih.gov Further enhancements in potency were achieved by introducing a sidechain off an aromatic ring attached to the piperidine scaffold. nih.gov Conformational restrictions and additional functionalization of the piperidine core have been investigated as strategies to create more potent interactions with the HDM2 protein. nih.gov While substitutions at the 4, 5, and 6 positions of the piperidine ring were generally tolerated, they did not lead to significant improvements in potency compared to the parent compound. However, the incorporation of an allyl side chain at the 2-position resulted in a drastic improvement in binding potency. nih.gov

One notable example from a medicinal chemistry program is AM-8553, a piperidine derivative that blocks the p53/HDM2 protein-protein interaction with a dissociation constant (Kd) value of 0.4 nM. core.ac.uk This compound demonstrated a dose-dependent increase of p21waf1 mRNA in HCT116 p53 wild-type cells and potently inhibited the proliferation of this tumor cell line. core.ac.uk The design of AM-8553 highlighted the importance of π-stacking interactions with His-96, conformational restrictions imposed by a C3 methyl group, and improved in vitro ADME properties through the introduction of a secondary alcohol. core.ac.uk

| Compound | Target | Activity | Key Findings |

|---|---|---|---|

| Substituted Piperidines | HDM2-p53 Interaction | Inhibitor | Initial SAR studies showed potential for optimization at several positions. nih.gov |

| AM-8553 | p53/HDM2 PPI | Kd = 0.4 nM | Potently blocks tumor cell proliferation and shows favorable in vitro ADME properties. core.ac.uk |

| 2-allyl substituted piperidine | HDM2-p53 Interaction | Inhibitor | Incorporation of an allyl side chain at position 2 drastically improved binding potency. nih.gov |

Neuropharmacological Applications

The this compound scaffold and its derivatives have been investigated for their ability to modulate serotonin (B10506) receptors, which are key targets in the treatment of various neurological and psychiatric disorders. mdpi.comcitedrive.com Due to the multisymptomatic nature of conditions like Alzheimer's disease, where cognitive decline is often accompanied by depression, there is growing interest in developing multitargeted ligands that can simultaneously enhance both cholinergic and serotonergic neurotransmission. mdpi.comnih.gov

Research has focused on the design and synthesis of functionalized piperidines as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT). mdpi.comcitedrive.comnih.gov In one study, a series of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives were synthesized and evaluated. mdpi.com The pharmacological results indicated that the structural features favoring SERT binding were distinct from those that optimize AChE inhibition. mdpi.com For instance, some compounds displayed affinity for SERT in the low micromolar range but had negligible inhibitory activity against AChE. mdpi.com This highlights the challenge in designing promiscuous ligands for these targets.

In a separate study, piperazine (B1678402) derivatives were designed and synthesized, leading to the identification of a compound with high affinity for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR), with a Ki value of 1.28 nM. nih.gov This compound was also found to significantly increase the level of serotonin in the brain. nih.gov

| Compound Series | Target(s) | Key Findings |

|---|---|---|

| 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives | AChE and SERT | Structural features for SERT binding are distinct from those for AChE inhibition. mdpi.com |

| Piperazine Derivatives | 5-HT1AR | Compound 6a showed high affinity (Ki = 1.28 nM) and increased brain serotonin levels. nih.gov |

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a significant target for therapeutic intervention in a range of conditions, including obesity, pain, and metabolic disorders. nih.gov The CB1 receptor is a G-protein coupled receptor found primarily on central and peripheral neurons, where it modulates neurotransmitter release. nih.govwindows.net

The development of CB1 receptor antagonists has been a major area of research, with compounds like rimonabant, which features a piperidine moiety, being one of the first well-characterized antagonists. nih.gov Rimonabant was developed to treat obesity but was later withdrawn due to psychiatric side effects, likely mediated by its action in the central nervous system. nih.gov This led to the development of peripherally-restricted CB1R antagonists, such as AM6545, with the aim of avoiding these adverse effects. nih.gov

Structure-activity relationship studies of pyrazole (B372694) derivatives as cannabinoid receptor antagonists have shown that substitutes at the N1 position, such as 2,4-dichlorophenyl, are associated with high affinity. These hydrophobic groups are believed to provide significant interactions with the CB1 receptor. The distinct efficacy profiles of CB1 ligands (agonists, antagonists, and inverse agonists) have different therapeutic effects, necessitating sophisticated drug design strategies. nih.gov

| Ligand Type | Example Compound | Therapeutic Target | Key Characteristic |

|---|---|---|---|

| Inverse Agonist | Rimonabant | CB1 Receptor | Developed for obesity treatment but had central nervous system side effects. nih.gov |

| Neutral Antagonist | AM6545 | CB1 Receptor | Peripherally-restricted to avoid psychiatric side effects. nih.gov |

| Partial Agonist | Δ⁹-tetrahydrocannabinol (THC) | CB1 Receptor | Main psychoactive compound in cannabis. nih.gov |

| Antagonist | Δ⁹-tetrahydrocannabivarin (THCV) | CB1 Receptor | Structurally similar to THC but has anti-obesity activity. nih.gov |

Antiviral Activity of this compound Derivatives

Derivatives of the piperidine scaffold have demonstrated notable antiviral activity against a range of viruses, making them an area of interest in the development of new antiviral therapeutics. nih.govnih.gov Research has particularly focused on their efficacy against the influenza virus. nih.govnih.gov

In one study, a series of new N-substituted piperidine derivatives were synthesized and evaluated for their antiviral activity against the influenza A/H1N1 virus. nih.gov The antiviral and cytotoxic activities of these compounds were assessed in vitro on an MDCK cell model. The results indicated that all the tested substances were effective against the influenza A/H1N1 virus when compared to the commercial drugs Tamiflu and Rimantadine (B1662185). nih.gov Some of the synthesized compounds demonstrated a level of antiviral activity comparable to that of rimantadine at concentrations equivalent to half of their cytotoxic concentration (CC50). nih.gov

Another study identified a series of piperidine-based derivatives as novel and potent inhibitors of the influenza virus through a high-throughput screen followed by structural modification. nih.gov The structure-activity relationship studies suggested that an ether linkage between a quinoline (B57606) and the piperidine ring was critical for the inhibitory activity. An optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 μM. nih.gov Time-of-addition experiments indicated that this compound interferes with an early to middle stage of influenza virus replication. nih.gov

| Compound Series | Virus Target | In Vitro Model | Key Findings |

|---|---|---|---|

| N-Substituted Piperidine Derivatives | Influenza A/H1N1 | MDCK cells | All tested substances were effective compared to Tamiflu and Rimantadine. nih.gov |

| Piperidine-based derivatives with quinoline linkage | Influenza Virus | Multiple cell lines | Optimized compound had an EC50 as low as 0.05 μM and a high selectivity index. nih.gov |

Enzymatic Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease (AD) to alleviate cognitive symptoms. citedrive.comnih.govnih.gov The this compound scaffold has been utilized in the design of inhibitors for both AChE and BChE. mdpi.comnih.gov

In the pursuit of multi-target ligands for AD, novel 1-benzylpiperidine and 1-benzoylpiperidine derivatives were synthesized and evaluated for their ability to inhibit AChE and BChE. mdpi.comnih.gov The pharmacological results showed that some compounds exhibited moderate inhibitory activity against AChE. mdpi.com One compound stood out as the most potent AChE inhibitor in the series, with an IC50 of 5.10 ± 0.24 µM, and also displayed moderate BChE inhibitory activity. mdpi.com Another compound showed a different profile with good and selective activity against BChE and the serotonin transporter (SERT). mdpi.comnih.gov

In a different study, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were developed as cholinesterase inhibitors. nih.gov Among the synthesized compounds, two showed submicromolar IC50 values towards AChE (0.39 ± 0.11 µM) and BChE (0.16 ± 0.04 µM), respectively. nih.gov Kinetic and molecular modeling studies revealed that these compounds act in a competitive manner. nih.gov

| Compound Series | Target Enzyme(s) | IC50 Values | Key Findings |

|---|---|---|---|

| 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives | AChE and BChE | AChE IC50 = 5.10 ± 0.24 µM (for most potent compound) | Some compounds showed moderate AChE inhibition, while others were selective for BChE. mdpi.comnih.gov |

| 1,3-Dimethylbenzimidazolinone Derivatives | AChE and BChE | AChE IC50 = 0.39 ± 0.11 µM; BChE IC50 = 0.16 ± 0.04 µM | Compounds acted as competitive inhibitors with submicromolar potency. nih.gov |

α-Glucosidase Inhibitory Potential

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govbrieflands.com Researchers have explored various derivatives of heterocyclic compounds, including those related to the this compound scaffold, for their potential to inhibit this enzyme.

Schiff base derivatives, in particular, have shown significant promise as α-glucosidase inhibitors. A study on novel Schiff bases of 3,4-dihydroxyphenylacetic acid demonstrated that most of the synthesized compounds exhibited good to moderate α-glucosidase inhibition potential, with IC₅₀ values ranging from 12.84 ± 0.52 to 43.76 ± 2.34 µM. nih.gov This potency was considerably higher than that of the standard drug, acarbose (B1664774) (IC₅₀ = 873.34 ± 1.67 µM). nih.gov Similarly, a series of 1,3-diphenylurea (B7728601) derived Schiff bases showed overwhelming inhibitory potential for α-glucosidase, with potency in the range of 2.49–37.16 μM. rsc.org Kinetic analysis of the most effective compound from this series revealed competitive inhibition of the enzyme. rsc.org

Furthermore, research into 1,3,4-thiadiazole (B1197879) derivatives has identified compounds with significant α-glucosidase inhibitory activity. nih.gov Certain derivatives showed inhibitory activity up to 95.0%, nearly double that of acarbose (49.5%). nih.gov One specific derivative containing a benzoic acid linker exhibited an IC₅₀ value of 3.66 mM, which was approximately 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.gov Another study on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones found a compound, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, to have an IC₅₀ value of 9.77 mM, surpassing the activity of acarbose (IC₅₀ = 11.96 mM). mdpi.com

The inhibitory potential is often linked to the specific structural features of the molecules, such as the nature and position of substituents on the aromatic rings. These findings underscore the potential of developing novel and potent α-glucosidase inhibitors from scaffolds related to this compound.

| Compound Class | Specific Derivative Example | IC₅₀ Value (µM) | Standard (Acarbose) IC₅₀ (µM) |

| Schiff Bases of 3,4-dihydroxyphenylacetic acid | Not specified | 12.84 - 43.76 nih.gov | 873.34 nih.gov |

| 1,3-Diphenylurea Schiff Bases | Compound 5h | 3.96 (Kᵢ value) rsc.org | Not specified |

| 1,3,4-Thiadiazole Derivatives | Benzoic acid linker derivative | 3660 nih.gov | 13880 nih.gov |

| Thiourea Derivatives | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9770 mdpi.com | 11960 mdpi.com |

Antioxidant Activities of this compound Derivatives

Antioxidants are crucial for mitigating the effects of oxidative stress, a condition linked to numerous diseases. ptfarm.plnih.gov The this compound scaffold is a substructure of piperidine, a class of compounds that has been extensively studied for antioxidant properties. researchgate.netinnovareacademics.in

Research on various piperidine derivatives has demonstrated their potential to act as antioxidants. In one study, six novel piperidine derivatives were evaluated for their 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity. researchgate.net The results showed that all tested derivatives exhibited antioxidant potential greater than 49% at a concentration of 1 mg/ml, with one compound demonstrating the highest scavenging capacity of 78% at 1000 µg/ml, compared to the control, Rutin, which showed 97% scavenging capacity. researchgate.net

Another study investigated the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives, which share structural similarities with piperidine compounds. ptfarm.plnih.gov The most promising compounds, 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine, were found to increase superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity (TAC). ptfarm.plnih.gov In contrast, the addition of a chlorine atom to the structure was observed to decrease the antioxidant properties. ptfarm.plnih.gov

The mechanism of antioxidant action can involve direct scavenging of free radicals or modulation of antioxidant enzymes like SOD and catalase (CAT). ptfarm.plnih.gov For example, some piperidine derivatives have been shown to be effective scavengers of various free radicals, including DPPH, superoxide, nitric oxide (NO), and hydroxyl radicals. scispace.com The antioxidant activity is often influenced by the specific substituents on the piperidine ring; for instance, compounds with electron-donating groups like methoxy (B1213986) and methyl have been shown to exhibit significant free radical scavenging activity. scispace.com

| Derivative Class | Assay | Result | Control |

| Novel Piperidine Derivatives | DPPH Scavenging | 78% scavenging at 1000 µg/ml researchgate.net | Rutin (97% scavenging) researchgate.net |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | SOD Activity | Increased activity nih.gov | Not specified |

| 1-[(4-methyl)-phenoxyethyl]-piperazine | Total Antioxidant Capacity (TAC) | Increased capacity nih.gov | Not specified |

| Piperidinone Oximes | Free Radical Scavenging | Effective scavengers in DPPH, superoxide, NO, ABTS, and hydroxyl assays scispace.com | Not specified |

ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound Derivatives

The pharmacokinetic profile of a potential drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in drug development. mdpi.com In silico computational tools are widely used to predict the ADME properties of novel compounds, including derivatives of this compound, to assess their drug-likeness and potential for oral bioavailability. nih.goveijppr.com

These predictive studies often evaluate compounds against established guidelines like Lipinski's Rule of Five. japtronline.comchemrevlett.com This rule suggests that orally active drugs should generally have a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value (a measure of lipophilicity) of less than 5. chemrevlett.com Studies on various heterocyclic compounds, including those with piperidine-like structures, have shown that many derivatives comply with these rules, indicating good potential for oral bioavailability. mdpi.com

Key ADME parameters predicted by in silico models include gastrointestinal (GI) absorption, permeability across the blood-brain barrier (BBB), and interaction with metabolic enzymes and transporters like cytochrome P450 and P-glycoprotein. eijppr.comchemrevlett.com For instance, predictions for some α-alkylidene-β-ethoxycarbonyl cyclopentanones showed excellent theoretical absorption percentages, with the highest being 94.04%. eijppr.com Furthermore, predictions of Caco-2 cell permeability serve as a model for intestinal absorption, while predicted brain/blood partition coefficients (logBB) indicate a compound's ability to cross the BBB. nih.govfrontiersin.org

| ADME Parameter | Description | Typical Predicted Values for Drug-like Compounds |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | 0-1 violations for good oral bioavailability. japtronline.com |

| Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. | High eijppr.com |

| Blood-Brain Barrier (BBB) Permeability | Indicates the ability of a compound to cross the BBB and enter the central nervous system. | Measured by logBB; values vary depending on the target. frontiersin.org |

| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption of drugs. | High permeability is indicated by Papp coefficient >8 × 10⁻⁶. frontiersin.org |

| P-glycoprotein (P-gp) Substrate | Predicts whether a compound is likely to be transported out of cells by the P-gp efflux pump, which can affect its absorption and distribution. | Non-inhibitors and non-substrates are often preferred. eijppr.com |

Advanced Analytical and Spectroscopic Characterization of 1 Aminohomopiperidine

Spectroscopic Investigations

Spectroscopy is a fundamental tool for elucidating the molecular structure of 1-aminohomopiperidine by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with UV absorption studies, provide detailed insights into its functional groups and atomic connectivity.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational modes observed in the FT-IR spectrum of this compound are characteristic of its amine and saturated heterocyclic structure.

The spectrum typically displays N-H stretching vibrations from the primary amino group (-NH₂) in the region of 3300-3500 cm⁻¹. Primary amines characteristically show two bands in this region, corresponding to asymmetric and symmetric stretching modes. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the azepane ring are observed in the 2850-2950 cm⁻¹ range. Furthermore, N-H bending vibrations can be expected around 1580-1650 cm⁻¹, and C-N stretching vibrations are typically found in the fingerprint region between 1020-1250 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 2950 | C-H Stretch | Alkane (-CH₂-) |

| 1580 - 1650 | N-H Bend | Primary Amine (-NH₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of this compound, the protons of the azepane ring would appear as multiplets in the upfield region, typically between 1.5 and 3.0 ppm. The protons on the carbons adjacent to the ring nitrogen (α-protons) would be expected to resonate further downfield (around 2.5-3.0 ppm) compared to the other ring protons (β- and γ-protons, around 1.5-1.8 ppm) due to the deshielding effect of the nitrogen atom. The protons of the primary amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals would be expected for the three types of carbon atoms in the azepane ring (C2/C7, C3/C6, and C4/C5), assuming conformational averaging. The carbons alpha to the ring nitrogen (C2 and C7) would have the largest chemical shift (downfield), typically in the range of 50-60 ppm. The other ring carbons would appear at higher fields (more shielded).

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -NH₂ | Variable (broad singlet) |

| Ring -CH₂- (alpha to N) | ~2.5 - 3.0 (multiplet) | |

| Ring -CH₂- (beta, gamma to N) | ~1.5 - 1.8 (multiplet) | |

| ¹³C | Ring C (alpha to N) | ~50 - 60 |

| Ring C (beta to N) | ~25 - 35 |

Crystallographic Analysis of this compound and its Complexes

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.